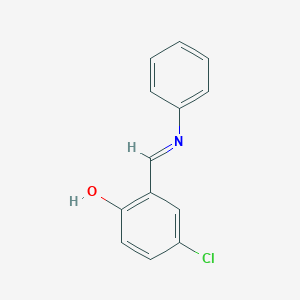

5-氯水杨醛苯胺

描述

The compound 5-Chlorosalicylidene aniline is a Schiff base that has been studied for its potential as an antifungal agent. It is characterized by its ability to form single crystals suitable for X-ray diffraction, indicating its stability and purity for such analyses .

Synthesis Analysis

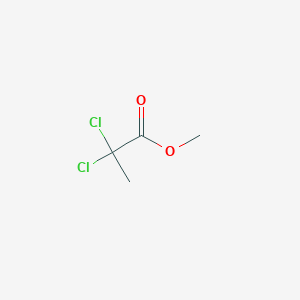

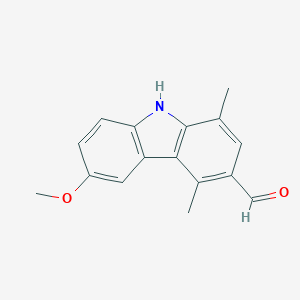

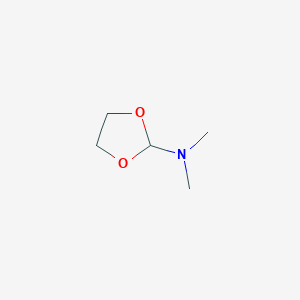

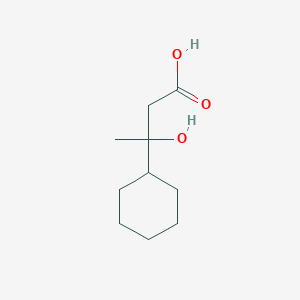

The synthesis of 5-Chlorosalicylidene aniline involves the reaction of 5-chlorosalicylic acid with other chemical reagents. For instance, 5-chlorosalicylic acid can react with chloroform in alkali to produce 5-chloro-3-formylsalicylic acid, which can then condense with nitromethane to yield 5-chloro-3-(2-nitroethenyl)-salicylic acid. This intermediate can further react with anilines to produce anilides or azomethines, depending on the reaction conditions .

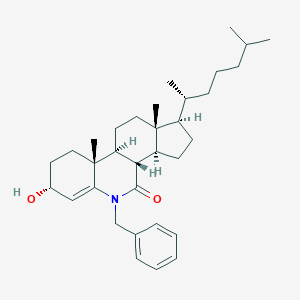

Molecular Structure Analysis

The molecular structure of 5-Chlorosalicylidene aniline has been determined through crystallographic analysis. It crystallizes in the orthorhombic system with specific unit cell parameters and exhibits an intramolecular N-H…O hydrogen bonding, which contributes to its stability. The crystal packing is mainly stabilized by dispersion forces from short H…H contacts . Another related compound, N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline, also displays nearly planar molecules in its structure with intramolecular hydrogen bonds, which are essential for its conformation and stability .

Chemical Reactions Analysis

The chemical reactivity of 5-Chlorosalicylidene aniline can be inferred from its HOMO-LUMO energy gap, which is a theoretical measure of a molecule's ability to donate or accept electrons. A moderate HOMO-LUMO energy gap suggests that the compound has a certain level of chemical activity, which may be relevant in its interactions with biological systems or other chemical reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chlorosalicylidene aniline include moderate hydrophilicity and hydrophobicity, which implies that it has moderate permeability across cell membranes. This characteristic is important for its potential biological activity. The bioactivity scores suggest that the compound has a weakly bioactive nature, which may limit its effectiveness as a drug but could be beneficial for other applications where strong bioactivity is not desired . The vibrational characteristics of related molecules, such as 2-chloro-5-(trifluoromethyl) aniline, have been studied using FT-IR and FT-Raman spectra, providing insights into the presence of various functional groups and the influence of chlorine substituents on vibrational wavenumbers .

科学研究应用

抗真菌特性

5-氯水杨醛苯胺因其抗真菌特性而受到研究。一项研究分析了其晶体结构、几何形状、能态和生物活性,结合了实验和理论方法。该化合物表现出中等的亲水性和疏水性,表明它可以渗透细胞膜。其生物活性评分表明其具有弱生物活性 (Suresh, Girija, Sathish, & Venkatesha Tv, 2016)。

环境和材料化学

一项关于 MCM-41 中孔二氧化硅对固体热致变色 N-(5-氯水杨醛)苯胺的环境影响的研究表明,在这种复合材料中,该化合物失去了其热致变色特性并转化为光致变色互变异构体。颜色的这种变化归因于在中孔 MCM-41 材料中稳定的顺式酮式苯胺 (Hadjoudis, Bourlinos, & Petridis, 2002)。

化学相互作用和反应

研究了苯胺在醇中对硼酸衍生物的荧光猝灭,重点研究了 5-氯-2-甲氧基苯基硼酸 (5CMPBA) 及其与苯胺的相互作用。该研究观察到斯特恩-伏尔默图中的负偏差,表明溶质在基态中不同的构象异构体,可能是由于醇环境中的分子间和分子内氢键作用 (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015)。

安全和危害

5-Chlorosalicylidene aniline is classified as having acute toxicity, both oral (Category 3) and dermal (Category 3), and is toxic if swallowed, in contact with skin, or if inhaled . It is also classified as having specific target organ toxicity - repeated exposure (Category 2), with the target organs being the kidney, liver, spleen, blood, and cardiovascular system .

未来方向

The environmental effect of MCM-41 mesoporous silica on solid thermochromic N-(5-Chlorosalicylidene)aniline has been studied . In the composite material, the title compound lost its thermochromic properties and transformed to a photochromic tautomer with dramatic differences in the forward and backward ground state reactions with temperature . This suggests potential future directions in the study and application of 5-Chlorosalicylidene aniline.

属性

IUPAC Name |

4-chloro-2-(phenyliminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHSXCMBQPJHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorosalicylidene aniline | |

CAS RN |

15597-76-9 | |

| Record name | 5-Chlorosalicylidene aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015597769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)